[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone
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Overview
Description
[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C18H23N5O and its molecular weight is 325.416. The purity is usually 95%.
BenchChem offers high-quality [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Activity
- Triazole analogues of piperazine have been studied for their antibacterial activity against pathogenic bacteria like Escherichia coli and Klebsiella pneumoniae. Compounds with various moieties on the piperazine ring demonstrated significant bacterial growth inhibition (Nagaraj, Srinivas, & Rao, 2018).
- Synthesized 1,2,3-triazoles showed antimicrobial activity, with some compounds displaying moderate but promising fungicidal activities against pathogens like Fusarium omysporum and Physalospora piricola (Ming-zhen et al., 2013).
Anticancer and Antituberculosis Properties
- Certain derivatives exhibited cytotoxic activity against cancer cell lines and inhibited tubulin polymerization, suggesting their potential in cancer therapy (Manasa et al., 2020).
- Novel derivatives showed significant anticancer and antituberculosis activity, highlighting their therapeutic potential against these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Anti-Nociceptive and Anti-Inflammatory Effects
- Some novel triazole derivatives were synthesized and evaluated for anti-nociceptive and anti-inflammatory activities, showing significant efficacy in these areas (Rajasekaran & Rajagopal, 2009).
Corrosion Inhibition
- Certain compounds demonstrated significant corrosion inhibition properties for mild steel in acidic media, suggesting their use in industrial applications (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, a process essential for the formation of microtubules . As a result, the normal function of microtubules is disrupted, leading to cell cycle arrest at the sub-G1 and G2/M phase .
Biochemical Pathways
The inhibition of tubulin polymerization affects several biochemical pathways. Most notably, it disrupts the mitotic spindle formation , which is crucial for cell division . This disruption leads to cell cycle arrest and induces apoptosis, the programmed cell death .
Result of Action
The compound’s action results in the induction of apoptosis in cells . This is evidenced by biological studies such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays . The compound also inhibits colony formation in cells in a concentration-dependent manner .
properties
IUPAC Name |
[1-(4-ethylphenyl)triazol-4-yl]-(4-prop-2-enylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-3-9-21-10-12-22(13-11-21)18(24)17-14-23(20-19-17)16-7-5-15(4-2)6-8-16/h3,5-8,14H,1,4,9-13H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHZNZUIDMYYTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.